molecular formula C8H8F2N2O2 B1426843 2-(2,5-Difluorophenoxy)acetohydrazide CAS No. 1408748-02-6

2-(2,5-Difluorophenoxy)acetohydrazide

Cat. No.: B1426843
CAS No.: 1408748-02-6
M. Wt: 202.16 g/mol
InChI Key: WUHQYMPFZZCWSS-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H8F2N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenoxy)acetohydrazide typically involves the reaction of 2,5-difluorophenol with chloroacetic acid to form 2-(2,5-difluorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Difluorophenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It may also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenoxy)acetohydrazide
  • 2-(3,5-Difluorophenoxy)acetohydrazide
  • 2-(2,6-Difluorophenoxy)acetohydrazide

Uniqueness

2-(2,5-Difluorophenoxy)acetohydrazide is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This positioning can lead to different chemical and physical properties compared to its isomers .

Properties

IUPAC Name

2-(2,5-difluorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c9-5-1-2-6(10)7(3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHQYMPFZZCWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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